Alentemol
Overview
Description
Alentemol, also known by its developmental code name U-66444B, is a selective dopamine autoreceptor agonist. It was initially described as an antipsychotic but was never marketed. The compound has a chemical formula of C19H25NO and a molar mass of 283.415 g·mol−1 . This compound acts at presynaptic receptors to inhibit the release of dopamine, which has implications for its potential use in treating conditions like schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alentemol involves the reaction of 2,3-dihydro-1H-phenalen-5-ol with dipropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Alentemol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine receptor interactions.
Biology: Studied for its effects on dopamine release and receptor activity.
Medicine: Investigated for potential use in treating schizophrenia and other dopamine-related disorders.
Industry: Potential applications in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
Alentemol exerts its effects by selectively binding to dopamine autoreceptors, which are located on presynaptic neurons. By binding to these receptors, this compound inhibits the release of dopamine, thereby modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions like schizophrenia, where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine agonist used to treat Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine agonist used to treat disorders associated with hyperprolactinemia.
Uniqueness of Alentemol
This compound’s uniqueness lies in its selective action on dopamine autoreceptors, which distinguishes it from other dopamine agonists that may have broader receptor activity. This selectivity could potentially reduce side effects and improve therapeutic outcomes for specific conditions .
Biological Activity
Alentemol, also known by its chemical name U-66444B, is a compound that has garnered significant attention in the field of pharmacology, particularly for its biological activity as a selective dopamine autoreceptor agonist . This article delves into the mechanisms of action, therapeutic potential, and comparative analysis with other compounds, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C21H34N2
- Molecular Weight : 334.52 g/mol
- CAS Number : 112891-97-1
This compound features a bicyclic structure that enhances its interaction with various neurotransmitter systems, particularly dopaminergic pathways. Its classification as an allosteric modulator of nicotinic acetylcholine receptors further emphasizes its potential in neurological applications .
This compound primarily acts on dopamine autoreceptors , which are located on presynaptic neurons. By binding to these receptors, it inhibits the release of dopamine, thus modulating dopamine levels in the brain. This mechanism is particularly relevant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation plays a critical role .
Interaction with Receptors
Research indicates that this compound interacts selectively with:
- Dopamine Receptors : Enhancing dopaminergic signaling, which is crucial for managing psychotic disorders.
- Nicotinic Acetylcholine Receptors : Potentially influencing cognitive functions and neuroplasticity.
The compound's unique ability to selectively target these receptors positions it as a promising candidate for therapeutic applications.
Comparative Analysis with Similar Compounds
To understand this compound's unique properties, it is beneficial to compare it with other compounds that exhibit similar biological activities. The following table summarizes key characteristics:
Compound Name | Structure Type | Primary Activity | Unique Features |
---|---|---|---|
Bulbocapnine | Alkaloid | Dopamine receptor agonist | Known for potent effects on mood disorders |
Ergotamine | Ergoline derivative | Migraines treatment | Primarily used for vascular headaches |
Cabergoline | Ergoline derivative | Prolactin inhibitor | Used in treating hyperprolactinemia |
Quetiapine | Atypical antipsychotic | Antipsychotic properties | Broad spectrum efficacy against psychosis |
Revanil | Synthetic compound | Dopamine receptor modulator | Selective action on specific receptor subtypes |
This compound | Bicyclic amine | Dopamine autoreceptor agonist | Selective action may reduce side effects |
This compound's distinct structural features allow it to modulate neurotransmitter systems more specifically than many similar compounds, potentially leading to improved therapeutic outcomes with fewer side effects.
Therapeutic Applications
- Schizophrenia Treatment : this compound has been investigated for its efficacy in treating schizophrenia due to its ability to modulate dopamine levels effectively. Studies have shown that it can reduce psychotic symptoms by selectively acting on dopamine autoreceptors .
- Parkinson’s Disease Management : Its role in enhancing dopaminergic signaling suggests potential benefits in managing Parkinson's disease symptoms, where dopamine deficiency is a significant concern .
Pharmacodynamics Studies
Recent studies have employed techniques like radiolabeled ligand binding assays to elucidate this compound's pharmacodynamics. These studies reveal that this compound can enhance dopamine release under certain conditions while inhibiting excessive release through autoreceptor activation .
Properties
CAS No. |
112891-97-1 |
---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol |
InChI |
InChI=1S/C19H25NO/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3 |
InChI Key |
TWUJBHBRYYTEDL-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Canonical SMILES |
CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide alentamol alentamol hydrobromide, (+)-isomer alentamol hydrobromide, (-)-isomer U 66444B U 68552B U 68553B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.